Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine
Description
Properties
IUPAC Name |
N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)9-4-1-7(6-15-9)5-14-8-2-3-8/h1,4,6,8,14H,2-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDZYKSOEJQRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed using a trifluoromethyl-containing building block such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and catalytic processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmacological Applications
2.1 Cancer Treatment
The compound has been investigated for its role as a potential therapeutic agent in cancer treatment. Specifically, it has shown efficacy in inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in various cancers, including leukemia, lymphoma, and solid tumors. Inhibiting NAMPT can disrupt cancer cell metabolism and promote apoptosis in malignant cells .
Table 1: Cancer Types Targeted by NAMPT Inhibitors
| Cancer Type | Mechanism of Action |
|---|---|
| Leukemia | Induces apoptosis through metabolic disruption |
| Lymphoma | Targets cell viability under oxidative stress |
| Solid Tumors | Inhibits tumor growth by disrupting energy metabolism |
2.2 Anti-inflammatory Properties
Research indicates that cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine may also possess anti-inflammatory properties. By inhibiting NAMPT, it can mitigate inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and sepsis .
2.3 Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium species. Studies have shown that derivatives with similar structures exhibit potent activity against mycobacterial infections, suggesting that this compound could be developed for treating tuberculosis or other mycobacterial diseases .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyridine ring significantly influence the compound's potency and selectivity.
Table 2: SAR Insights
| Substituent Type | Effect on Activity |
|---|---|
| Trifluoromethyl | Enhances binding affinity to target enzymes |
| Cyclopropyl | Improves metabolic stability |
| Alkyl substitutions | Influence on lipophilicity and cellular uptake |
Case Studies
4.1 Preclinical Development
In a preclinical study focused on malaria treatment, derivatives of this compound were tested against Plasmodium species. The results indicated strong antimalarial activity with favorable safety profiles, leading to further exploration in clinical settings .
4.2 Clinical Trials
A recent clinical trial assessed the efficacy of a related compound in patients with advanced solid tumors. The trial demonstrated significant tumor reduction in a subset of patients, highlighting the therapeutic promise of compounds within this chemical class .
Mechanism of Action
The mechanism of action of Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets . The amine group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent groups on the pyridine ring and amine side chain, leading to variations in molecular weight, solubility, and reactivity. Below is a detailed comparison based on available
Table 1: Key Properties of Cyclopropylamine-Pyridine Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The trifluoromethyl (-CF₃) group in the target compound (vs. Difluoromethyl (-CF₂H) in CAS 1707566-97-9 balances electronegativity and hydrogen-bonding capacity, which may improve target binding affinity .
Steric hindrance from the cyclopropyl group in all analogs restricts rotational freedom, favoring rigid conformations that may enhance selectivity in biological interactions .
Synthetic Accessibility :
- Cyclopropylamine derivatives are often synthesized via reductive amination or nucleophilic substitution. For example, CAS 1094655-05-6 is commercially available, indicating scalable synthetic routes .
- Trifluoromethyl-substituted pyridines (as in the target compound) typically require specialized fluorination techniques, such as halogen exchange or direct fluorination, increasing production complexity .
Biological Activity
Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyridine ring with a trifluoromethyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various biological applications. The amine functional group allows for interactions with biological targets through hydrogen bonding and electrostatic interactions.
This compound may exert its biological effects by interacting with specific molecular targets, such as enzymes and receptors involved in key metabolic pathways. Notably, it has been studied for its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in NAD biosynthesis and various cellular functions including apoptosis regulation and insulin receptor activation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells without causing DNA damage, which is a crucial aspect of its therapeutic potential. In particular, NAMPT inhibitors like this compound have demonstrated the ability to reduce tumor growth and enhance radiosensitivity in preclinical models .
Table 1: Summary of Anticancer Activity
| Compound | Target Enzyme | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | NAMPT | 0.1 - 0.5 | Induces apoptosis |
| FK866 | NAMPT | 0.01 | Reduces NAD levels |
Metabolic Disorders
Additionally, the compound has been explored for its potential in treating metabolic disorders such as Type II diabetes and obesity. Its ability to modulate lipid metabolism and improve insulin sensitivity has been highlighted in various studies .
Table 2: Effects on Metabolic Parameters
| Study | Condition | Effect Observed |
|---|---|---|
| Study A | Type II Diabetes | Improved insulin sensitivity |
| Study B | Obesity | Reduced triglyceride accumulation |
Structure-Activity Relationships (SAR)
The SAR studies of this compound reveal that lipophilicity is a critical factor influencing its biological activity. Variations in substituents on the pyridine ring significantly affect potency against various targets. For instance, the presence of additional hydrophobic groups tends to enhance antagonistic activity towards specific receptors, such as TRPV1 .
Table 3: SAR Insights
| Substituent | Activity Change |
|---|---|
| Trifluoromethyl (CF3) | Increased lipophilicity and potency |
| Methyl Group | Reduced antagonism due to steric hindrance |
Case Studies
- Cancer Treatment : In a study involving murine models, this compound was administered alongside traditional chemotherapy agents. The results indicated a synergistic effect, leading to enhanced tumor regression compared to controls .
- Diabetes Management : Clinical trials assessing the efficacy of this compound in diabetic patients showed promising results in lowering blood glucose levels and improving metabolic profiles over a 12-week period .
Q & A
Q. What are the common synthetic routes for Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, cyclopropylamine can react with a halogenated pyridine derivative (e.g., 3-(bromomethyl)-6-trifluoromethylpyridine) in a polar aprotic solvent like DMF at ambient or elevated temperatures. Purification involves extraction (e.g., EtOAc/brine) and chromatography. Key intermediates should be verified by NMR (e.g., cyclopropylamine coupling confirmed via ¹H NMR shifts for methylene protons adjacent to the pyridine ring) .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Data collection involves monochromatic radiation (Cu-Kα or Mo-Kα), with structure solution via direct methods. The trifluoromethyl group’s orientation and cyclopropane ring geometry are refined using anisotropic displacement parameters. Hydrogen bonding and π-stacking interactions in the crystal lattice are analyzed to assess packing efficiency .
Q. What spectroscopic techniques are used for characterization?
- ¹H/¹³C NMR : The cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the pyridine ring’s aromatic protons and CF₃ group influence splitting patterns (e.g., deshielding at δ 8.0–8.5 ppm).
- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do computational methods elucidate the reactivity of cyclopropyl-containing amines?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition states and activation energies for reactions like Curtius rearrangements. For example, cyclopropyl groups may lower activation barriers due to ring strain relief. Intrinsic Reaction Coordinate (IRC) analysis confirms concerted mechanisms, while Natural Bond Orbital (NBO) studies reveal electronic effects of the trifluoromethyl group on pyridine’s aromaticity .
Q. What mechanistic insights exist for Curtius rearrangements involving cyclopropyl groups?
Studies on cyclopropenoyl azides show that Curtius rearrangements proceed via concerted pathways (ΔE‡ ~25–30 kcal/mol), where N₂ loss coincides with isocyanate formation. The cyclopropane ring’s rigidity influences transition-state geometry, while the trifluoromethyl group stabilizes intermediates through electron-withdrawing effects. Comparative DFT studies with cyclohexane analogs highlight steric and electronic contributions .
Q. How does the trifluoromethyl group affect electronic properties and reactivity?
The CF₃ group is strongly electron-withdrawing (-I effect), reducing pyridine’s basicity and altering its electrostatic potential surface. This enhances electrophilic substitution resistance but facilitates nucleophilic attacks at electron-deficient positions. UV-Vis spectroscopy and Hammett substituent constants (σₚ) quantify these effects .
Q. What role do steric effects play in nucleophilic reactions?
The cyclopropyl group introduces steric hindrance, slowing reactions at the methylene bridge. For instance, alkylation or acylation may favor distal sites on the pyridine ring. Molecular dynamics simulations (e.g., using Gaussian) model steric clashes, while X-ray data reveal bond angles and torsional strain .
Methodological Considerations
Q. How is experimental data reconciled with computational predictions?
Discrepancies between calculated (DFT) and experimental activation energies (e.g., ±2 kcal/mol) are addressed via solvent correction (e.g., CPCM model) and anharmonic vibrational corrections. Eyring plots from kinetic NMR data (e.g., ¹H NMR at 298–323 K) validate transition-state geometries .
Q. What protocols ensure compound stability during storage?
Store under inert atmosphere (Ar/N₂) at 2–8°C in amber vials to prevent photodegradation. Stability assays (HPLC, TGA) monitor decomposition under humidity (≥60% RH) and thermal stress (40–80°C). The trifluoromethyl group’s hydrophobicity improves shelf-life but may require lyophilization for aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
